N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(4-methoxyphenyl)urea
Overview
Description
N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.16885622 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Directed Lithiation and Substitution
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its derivatives demonstrates the utility of urea compounds in synthetic organic chemistry. The lithiation process, followed by substitution with various electrophiles, yields high-purity substituted products, showcasing the compound's role in the synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Hydroxamic Acids and Ureas
The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights the synthesis of hydroxamic acids and ureas from carboxylic acids. This method provides an environmentally friendly and cost-effective approach to synthesizing ureas, demonstrating the compound's application in green chemistry (Thalluri, Manne, Dev, & Mandal, 2014).
Inhibition Profiles Against Enzymes
Research on tetrahydropyrimidine-5-carboxylates, a class of cyclic urea derivatives, has shown their potential in inhibiting physiologically relevant enzymes like acetylcholinesterase and carbonic anhydrase. This highlights the role of urea derivatives in exploring therapeutic agents for conditions like Alzheimer's disease and glaucoma (Sujayev et al., 2016).
Antimicrobial Activities
The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, involving urea compounds, has been studied for their antimicrobial activities. This demonstrates the compound's application in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Supramolecular Polymers
N,N′-Dialkylureas form the basis for supramolecular polymers through intermolecular hydrogen bonding. This research area explores the potential of urea compounds in materials science, particularly in creating novel polymer materials (Boileau, Bouteiller, Lauprêtre, & Lortie, 2000).
Properties
IUPAC Name |
1-[2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-27-15-8-6-14(7-9-15)22-20(26)21-10-11-23-18(24)16-12-2-3-13(5-4-12)17(16)19(23)25/h2-3,6-9,12-13,16-17H,4-5,10-11H2,1H3,(H2,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNBCYBUGTNEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCN2C(=O)C3C4CCC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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